molecular formula C11H8N2O2 B12867016 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol

2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol

Cat. No.: B12867016
M. Wt: 200.19 g/mol
InChI Key: VEHYJHJWEXIVCF-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol (CAS 691353-44-3) is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol . It features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a furan heterocycle . The benzimidazole structure is a classic bioisostere of naturally occurring purines and indole-containing molecules, which allows it to interact with a wide array of enzymatic targets . This makes it a highly valuable intermediate for researchers developing new therapeutic agents. Benzimidazole derivatives analogous to this compound are the subject of extensive investigation in modern antimicrobial research due to the growing crisis of antibiotic resistance . These derivatives have demonstrated significant activity against a range of challenging pathogens, including Staphylococcus aureus (MRSA), Mycobacterium smegmatis , and Candida albicans . The mechanism of action for related active benzimidazoles is under study and may involve targeting essential bacterial proteins, such as (p)ppGpp synthetases/hydrolases, which are involved in bacterial stress persistence, or FtsZ, a key protein in bacterial cell division . Furthermore, some substituted benzimidazole-2-thiol derivatives have shown promising in vivo pharmacological activities, such as lowering intraocular pressure, highlighting the potential of the benzimidazole core in areas beyond infectious disease . This compound is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-(furan-2-yl)-1-hydroxybenzimidazole

InChI

InChI=1S/C11H8N2O2/c14-13-9-5-2-1-4-8(9)12-11(13)10-6-3-7-15-10/h1-7,14H

InChI Key

VEHYJHJWEXIVCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2O)C3=CC=CO3

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Furan 2 Yl 1h Benzo D Imidazol 1 Ol

Conventional Synthetic Routes and Mechanistic Considerations

Conventional approaches to N-hydroxy benzimidazoles are centered on the construction of the heterocyclic ring from appropriately substituted benzene (B151609) precursors. Unlike the direct condensation of o-phenylenediamine (B120857) with a carboxylic acid (the Phillips condensation) which yields the corresponding 1H-benzimidazole, the synthesis of the N-hydroxy analogue necessitates the use of a nitro-substituted precursor to introduce the oxygen atom at the N1 position. adichemistry.comchemicalforums.com

Condensation Reactions Utilizing Precursor Molecules

The most critical precursor for the synthesis of the title compound is N-(2-nitrophenyl)furan-2-carboxamide . This intermediate is synthesized through a standard nucleophilic acyl substitution reaction.

The process involves the condensation of 2-nitroaniline (B44862) with furan-2-carbonyl chloride . The reaction is typically performed in a suitable aprotic solvent, such as acetonitrile (B52724), and heated to reflux to drive the reaction to completion. nih.goviucr.org The mechanism begins with the nucleophilic attack of the amino group of 2-nitroaniline on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide linkage.

A study has reported the successful synthesis of N-(2-nitrophenyl)furan-2-carboxamide by reacting equimolar amounts of the precursors in acetonitrile and refluxing the mixture for three hours, which resulted in the formation of yellow crystals of the desired product. nih.gov

Table 1: Synthesis of Precursor N-(2-nitrophenyl)furan-2-carboxamide

Reactant 1Reactant 2SolventConditionsYieldReference
2-NitroanilineFuran-2-carbonyl chlorideAcetonitrileReflux, 3 hoursNot specified, yielded quality crystals nih.goviucr.org

Cyclization Strategies for Benzimidazole (B57391) Ring Formation

The formation of the 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol ring system is achieved via a reductive cyclization of the N-(2-nitrophenyl)furan-2-carboxamide precursor. This transformation is a cornerstone in the synthesis of many N-hydroxylated heterocyclic compounds. researchgate.netnih.gov

The mechanism proceeds through the selective reduction of the nitro group. The reaction is carefully controlled to prevent complete reduction to an amine, which would lead to the standard benzimidazole. Instead, the nitro group is reduced to an intermediate nitroso or hydroxylamine (B1172632) functionality. This intermediate is highly reactive and undergoes a spontaneous intramolecular nucleophilic attack on the amide carbonyl carbon. The subsequent loss of a water molecule (dehydration) results in the formation of the five-membered N-hydroxy-benzimidazole ring.

Various reducing agents can be employed for this purpose. Common choices include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.

Metal-based Reductants: Reagents such as zinc (Zn) dust in the presence of an acid or ammonium (B1175870) chloride, or tin(II) chloride (SnCl2), are effective. pcbiochemres.comrsc.org

Transfer Hydrogenation: Using reagents like sodium dithionite (B78146) (Na2S2O4) or formic acid. nih.govresearchgate.net

The choice of reductant and reaction conditions is crucial to favor the formation of the desired N-hydroxy product over other potential side products.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the use of advanced and sustainable methods to improve efficiency, reduce waste, and minimize environmental impact. sphinxsai.comchemmethod.com These principles can be readily applied to the synthesis of this compound.

Green Chemistry Principles Applied to Synthesis

The synthesis of the title compound can be made more environmentally friendly by adopting several green chemistry principles. chemmethod.comrjptonline.orgmdpi.com

Atom Economy: The reductive cyclization pathway is inherently atom-economical, as the majority of the atoms from the precursor are incorporated into the final product. The primary byproduct is water.

Safer Solvents and Reagents: The use of hazardous solvents can be minimized. For instance, the reductive cyclization can be performed in greener solvents like water or ethanol (B145695), depending on the chosen reducing agent. pcbiochemres.comrsc.org Employing a heterogeneous catalyst like Pd/C for hydrogenation allows for easy recovery and reuse, reducing waste. The use of non-toxic reducing agents like sodium dithionite or catalytic transfer hydrogenation is preferable to stoichiometric heavy metal reductants. pcbiochemres.comresearchgate.net

Table 2: Plausible Green Reductive Cyclization Conditions

PrecursorReducing SystemSolventKey AdvantageReference (Analogous Reactions)
N-(2-nitrophenyl)furan-2-carboxamideZn / NaHSO₃WaterEnvironmentally benign solvent, inexpensive reagents. pcbiochemres.com
N-(2-nitrophenyl)furan-2-carboxamideH₂ / Au/TiO₂Not specifiedCatalytic, high efficiency. researchgate.netrsc.org
N-(2-nitrophenyl)furan-2-carboxamideSodium DithioniteEthanol/WaterMild conditions, avoids heavy metals. researchgate.netijprajournal.com

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating. scispace.comeurekaselect.com Both the initial condensation to form the amide precursor and the subsequent reductive cyclization can be enhanced using microwave technology. ijprajournal.comnih.govmdpi.com

For the reductive cyclization step, a mixture of the nitro-precursor and a suitable reducing agent (e.g., sodium dithionite) in a microwave-safe vessel can be irradiated for a few minutes. ijprajournal.com The microwave energy efficiently heats the polar solvent and reactants, dramatically reducing the reaction time from hours to minutes, which aligns with the principles of green chemistry by reducing energy consumption. rjptonline.org

Catalyst-Mediated Synthesis

Catalysis is central to modern, efficient synthesis. The preparation of this compound can benefit from various catalytic approaches.

Transition Metal Catalysis: The reductive cyclization of the nitro-amide precursor is frequently catalyzed by transition metals. Supported gold nanoparticles (e.g., Au/TiO₂) have been shown to be effective for the synthesis of benzimidazoles from 2-nitroanilines. researchgate.netrsc.org Similarly, palladium, platinum, or nickel catalysts are standard for hydrogenation reactions that can be adapted for this synthesis. Iron-based catalysts have also been explored for their low cost and toxicity. nih.gov

Organocatalysis: N-Hydroxybenzimidazoles (NHBIs) themselves have been identified as efficient organocatalysts for hydrogen atom transfer reactions, highlighting the catalytic potential of this structural class. rsc.orgrsc.orgnih.govrsc.org While not directly applicable to its own synthesis, this fact underscores the unique electronic properties of the target molecule. More relevantly, the initial amide formation could potentially be catalyzed by an organocatalyst to avoid the use of a reactive acid chloride, for example, by using a coupling agent activated by an organic base.

Strategies for Yield Optimization and Purity Enhancement in Synthesis

To maximize the yield and ensure the high purity of this compound, a systematic optimization of reaction parameters is essential. Drawing from established protocols for analogous benzimidazole syntheses, the following strategies can be implemented.

Catalyst Selection: The choice of catalyst is pivotal in directing the reaction towards the desired product and enhancing the reaction rate.

Acid Catalysis: Brønsted acids like hydrochloric acid or p-toluenesulfonic acid are frequently employed to activate the carbonyl group of the aldehyde, thereby facilitating the initial nucleophilic attack by the diamine. nih.gov

Lewis Acid Catalysis: Lewis acids, including various metal salts and nanoparticles such as zinc oxide (ZnO-NPs), can effectively catalyze the condensation by coordinating to the aldehyde. semanticscholar.org

Heterogeneous Catalysis: The use of solid-supported catalysts, for example, a copper(II) Schiff-base complex immobilized on silica (B1680970), offers advantages in terms of catalyst recovery and recyclability, which is beneficial for sustainable synthesis. researchgate.net

Optimization of Reaction Conditions:

Solvent: The reaction medium plays a crucial role in reactant solubility and can influence the reaction pathway. While ethanol is a conventional solvent for such condensations, green alternatives like glycerol (B35011) or even solvent-free conditions have been successfully applied in related syntheses. bohrium.comnih.gov

Temperature and Energy Source: The reaction temperature can be varied from ambient to reflux conditions. The application of microwave irradiation has been demonstrated to significantly reduce reaction times and, in many cases, improve yields for benzimidazole synthesis. mdpi.com

Purification Techniques:

Recrystallization: This is a fundamental technique for the purification of the crude solid product. A suitable solvent, often ethanol for benzimidazole derivatives, is chosen to dissolve the compound at an elevated temperature, and upon cooling, pure crystals of the product are formed. srrjournals.com

Chromatography: For more challenging separations, column chromatography over silica gel is the method of choice. The progress of the purification is monitored by thin-layer chromatography (TLC) to ensure the isolation of a pure sample. nih.gov

Interactive Data Table: Proposed Parameters for Synthesis Optimization

This interactive table outlines a set of experimental conditions that could be systematically varied to optimize the synthesis of this compound.

ParameterCondition ACondition BCondition CRationale
Catalyst p-Toluenesulfonic acidZnO-NPsNoneTo evaluate the effect of acid vs. Lewis acid catalysis.
Solvent EthanolDioxaneWaterTo assess the impact of solvent polarity and proticity.
Temperature 25 °C80 °C120 °C (Microwave)To determine the influence of thermal vs. microwave energy.
Reaction Time 24 h6 h15 minTo find the optimal reaction duration for maximum conversion.

Computational and Experimental Insights into Reaction Mechanisms of Synthesis Pathways

A thorough understanding of the reaction mechanism is paramount for the rational optimization of the synthesis.

Experimental Mechanistic Studies: The formation of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes is generally understood to proceed through a well-defined sequence of steps. The initial reaction involves the formation of a Schiff base (imine) intermediate through the condensation of one of the amino groups with the aldehyde. This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to a cyclized dihydro-benzimidazole intermediate. The final step is the aromatization of this intermediate, often through air oxidation, to yield the stable benzimidazole ring system. semanticscholar.org For the synthesis of the title compound, it is anticipated that the N-hydroxy group will be carried through this reaction sequence.

Computational Mechanistic Insights: Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of reaction mechanisms. nih.govnih.gov In the context of the synthesis of this compound, DFT calculations can provide deep insights into:

Catalytic Role: Computational models can elucidate the precise role of the catalyst by examining its interaction with the reactants and intermediates, thereby explaining how it lowers the activation energy barrier.

Electronic Properties: The electronic structure of the reactants, intermediates, and the final product can be analyzed to understand their reactivity. For instance, the HOMO-LUMO energy gap can provide an indication of the kinetic stability of the molecule. nih.gov

Spectroscopic Prediction: DFT calculations can be employed to predict spectroscopic properties, such as NMR chemical shifts and infrared absorption frequencies, which are invaluable for the structural elucidation of the synthesized compound. nih.gov

Interactive Data Table: Probing the Reaction Mechanism

This table suggests experimental and computational methods to investigate the key steps in the proposed synthesis.

Mechanistic StepExperimental TechniqueComputational ApproachInformation Gained
Imine Formation In-situ NMR or FT-IR SpectroscopyTransition State SearchConfirmation of the imine intermediate and its formation barrier.
Cyclization Isotope Labeling StudiesIntrinsic Reaction Coordinate (IRC) CalculationTracing the path of the intramolecular cyclization.
Aromatization Cyclic VoltammetryCalculation of Oxidation PotentialsUnderstanding the thermodynamics of the final oxidation step.
Catalyst Interaction X-ray CrystallographyMolecular Docking/DFTVisualizing and quantifying the binding of the catalyst to the substrate.

Spectroscopic and Diffraction Based Structural Elucidation Methodologies for 2 Furan 2 Yl 1h Benzo D Imidazol 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the complete structural assignment of 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol.

1D NMR (¹H, ¹³C) Methodologies for Basic Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and chemical environment of the hydrogen atoms in the molecule. The anticipated chemical shifts (δ) in a solvent like DMSO-d₆ would be:

Benzimidazole (B57391) Protons: The four aromatic protons of the benzo-fused ring would likely appear in the range of δ 7.2-7.8 ppm. Their splitting patterns would be indicative of their relative positions. For instance, protons on adjacent carbons would show doublet of doublets or multiplet patterns.

Furan (B31954) Protons: The furan ring has three protons. The proton at the 5'-position (adjacent to the oxygen) is expected to be the most deshielded, appearing at approximately δ 7.6-7.8 ppm as a doublet. The protons at the 3' and 4' positions would likely resonate between δ 6.5-7.2 ppm, showing doublet of doublets or triplet-like patterns due to coupling with each other and with the 5'-proton.

N-OH Proton: The hydroxyl proton on the nitrogen atom is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it would likely appear in the δ 9.0-13.0 ppm region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts are:

Benzimidazole Carbons: The carbon atom at the 2-position (C2), attached to both the furan ring and two nitrogen atoms, would be significantly deshielded, with an expected chemical shift in the range of δ 145-155 ppm. The fused aromatic carbons would appear between δ 110-140 ppm. nih.govbeilstein-journals.org

Furan Carbons: The carbon atoms of the furan ring are expected to resonate in the aromatic region, typically between δ 110-150 ppm. The carbon attached to the benzimidazole ring (C2') would be downfield, while the other carbons would appear at relatively higher fields.

N-OH Bearing Carbon: The presence of the N-hydroxy group is expected to influence the chemical shifts of the adjacent carbons, particularly C2 and the fused benzene (B151609) ring carbons.

Predicted ¹H and ¹³C NMR Data

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-4/H-77.50 - 7.80 (m)110.0 - 120.0
H-5/H-67.20 - 7.40 (m)120.0 - 130.0
H-3'6.50 - 6.70 (dd)110.0 - 115.0
H-4'7.10 - 7.30 (dd)115.0 - 120.0
H-5'7.60 - 7.80 (d)140.0 - 145.0
N-OH9.0 - 13.0 (br s)-
C-2-145.0 - 155.0
C-3a/C-7a-130.0 - 140.0
C-2'-145.0 - 150.0
C-5'-140.0 - 145.0
C-3'/C-4'-110.0 - 120.0

Note: These are predicted values based on analogous structures and established NMR principles. Actual experimental values may vary.

2D NMR (COSY, HSQC, HMBC, NOESY) Methodologies for Connectivity and Stereochemical Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential. ipb.pthuji.ac.ilwikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between adjacent protons on the benzimidazole ring and between the protons on the furan ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal to its attached proton. For example, the furan proton signals would show correlations to their corresponding furan carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity between the different structural units. Key expected correlations would include:

Correlations from the furan protons (H-3', H-4', H-5') to the C2 carbon of the benzimidazole ring, confirming the attachment of the furan ring at this position.

Correlations from the benzimidazole protons (e.g., H-4/H-7) to the carbons of the fused benzene ring and to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is valuable for confirming the relative orientation of the furan and benzimidazole rings. For instance, a NOE between a furan proton (e.g., H-3') and a benzimidazole proton (e.g., H-7) would provide information about the preferred conformation around the C2-C2' bond.

Vibrational Spectroscopic Techniques for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopic Analysis Methodologies

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the N-OH group. The broadness is a result of hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations from both the benzimidazole and furan rings would appear in the 3100-3000 cm⁻¹ region. mdpi.com

C=N and C=C Stretch: The stretching vibrations of the C=N bond in the imidazole (B134444) ring and the C=C bonds in both the furan and benzene rings are expected to produce a series of sharp bands in the 1620-1450 cm⁻¹ range. researchgate.netcapes.gov.br

N-O Stretch: The N-O stretching vibration of the N-hydroxy group is a key characteristic band and is anticipated to appear in the 1300-1200 cm⁻¹ region. nih.gov

C-O Stretch: The C-O-C stretching of the furan ring typically gives rise to a strong band around 1250-1020 cm⁻¹. researchgate.netudayton.educhemicalbook.com

Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the aromatic rings would result in strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern. researchgate.net

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, MediumN-O-H stretch
3100 - 3000Medium, SharpAromatic C-H stretch
1620 - 1450Medium to StrongC=N and C=C stretching
1300 - 1200MediumN-O stretch
1250 - 1020StrongFuran C-O-C stretch
900 - 675StrongAromatic C-H out-of-plane bend

Note: These are predicted values based on characteristic group frequencies.

Raman Spectroscopic Analysis Methodologies

Raman spectroscopy, being complementary to IR spectroscopy, would provide further structural details. Symmetrical vibrations and those involving less polar bonds often give rise to strong Raman signals.

Ring Breathing Modes: The symmetric "breathing" modes of the furan and benzimidazole rings are expected to produce strong and sharp bands in the Raman spectrum, typically in the fingerprint region below 1600 cm⁻¹. capes.gov.brresearchgate.netnih.gov

C=C and C=N Stretches: The C=C and C=N stretching vibrations would also be visible in the Raman spectrum, often with different relative intensities compared to the IR spectrum.

N-O Stretch: The N-O stretching vibration may also be Raman active. ias.ac.in

The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Electronic Spectroscopic Techniques for Molecular Orbital Insights

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

For this compound, the extended conjugation involving the furan and benzimidazole rings is expected to result in strong UV absorption. The spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, would be anticipated to show multiple absorption bands.

π → π Transitions:* Strong absorptions are expected in the range of 250-350 nm, corresponding to π → π* transitions within the conjugated benzimidazole and furan systems. Similar 2-arylbenzimidazole derivatives show absorption maxima in this region. mdpi.comnih.gov The presence of the N-hydroxy group may cause a slight shift in the absorption maxima compared to the parent 2-(furan-2-yl)-1H-benzimidazole.

n → π Transitions:* Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may be observed as shoulders on the main absorption bands at longer wavelengths.

By comparing the UV-Vis spectrum with those of related benzimidazole and furan compounds, it would be possible to understand the electronic effects of the different substituents on the chromophore.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be ideal for this compound.

The analysis provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), often to within a few parts per million (ppm). This precision allows for the calculation of a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass. This is a definitive method for confirming the identity of a newly synthesized compound.

Table 2: Expected HRMS Data for this compound

Molecular FormulaIonCalculated m/zMeasured m/z
C₁₁H₈N₂O₂[M+H]⁺201.0659Not Available
C₁₁H₈N₂O₂[M+Na]⁺223.0478Not Available

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would first need to be grown, typically by slow evaporation of a solvent from a saturated solution. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam.

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the unit cell can be constructed. This map is then used to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles. This method provides the most definitive structural information, including the conformation of the molecule and details of intermolecular interactions such as hydrogen bonding in the solid state.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) of the compound. The sample is exposed to an X-ray beam, and the diffracted rays are detected as a function of the diffraction angle (2θ). The resulting diffractogram is a fingerprint of the crystalline phase of the material.

For this compound, PXRD would be used to confirm the phase purity of a bulk sample, to identify different polymorphic forms if they exist, and to monitor the crystallinity of the material. The experimental pattern can also be compared to a pattern calculated from single-crystal X-ray diffraction data to confirm the identity of the bulk material.

Reaction Mechanisms and Reactivity Studies of 2 Furan 2 Yl 1h Benzo D Imidazol 1 Ol

Acid-Base Chemistry and Protonation/Deprotonation Equilibria

The molecule possesses both acidic and basic sites, allowing it to exist in different protonation states depending on the pH of the medium. The pyridine-like nitrogen at the N3 position of the imidazole (B134444) ring is the most basic center and is readily protonated in acidic conditions to form a benzimidazolium cation. mdpi.comnih.gov Conversely, the hydroxyl group attached to the N1 position is the most acidic proton. In the presence of a base, it can be deprotonated to form an N-oxide anion. wikipedia.org

The acid dissociation constants (pKa) for these equilibria are crucial for understanding the compound's behavior in biological and chemical systems. While experimental values for the title compound are not available, estimations can be made based on related structures. The pKa for the protonation of the conjugate acid of benzimidazole (B57391) is typically around 5.5. nih.gov The pKa for the deprotonation of the N-H proton in benzimidazole is approximately 12.8. wikipedia.org The presence of the electron-donating furan (B31954) ring at the C2 position may slightly increase the basicity of the N3 atom, while the N-hydroxy group is expected to be significantly more acidic than the N-H of a standard benzimidazole.

Table 1: Predicted Acid-Base Equilibria of 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol

EquilibriumDescriptionExpected pKa RangePredominant Species
Protonation Protonation at the N3 position in acidic media.5.0 - 6.0Benzimidazolium cation
Deprotonation Deprotonation of the N1-OH group in basic media.9.0 - 11.0N-oxide anion

Electrophilic Aromatic Substitution Reactions on the Furan and Benzimidazole Moieties

Electrophilic aromatic substitution (EAS) is a key reaction for both the furan and benzimidazole rings. There is significant competition between these two aromatic systems. The furan ring is a π-excessive five-membered heterocycle and is substantially more reactive towards electrophiles than benzene (B151609). quora.compearson.com This high reactivity is due to the ability of the oxygen heteroatom to stabilize the cationic intermediate (the sigma complex) through resonance.

Substitution on the 2-substituted furan ring is strongly directed to the C5 position (the other α-position). pearson.com The benzimidazole ring system is less reactive than the furan ring. Electrophilic attack on the benzene portion of benzimidazole typically occurs at the C4 and C7 positions, but is generally slower than substitution on the furan ring. Therefore, under most conditions, electrophilic attack is expected to occur selectively on the furan ring.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

ReactionReagentExpected Major ProductPredominant Reaction Site
Nitration HNO₃/H₂SO₄ (mild conditions)2-(5-Nitro-furan-2-yl)-1H-benzo[d]imidazol-1-olFuran C5
Halogenation Br₂ in Dioxane2-(5-Bromo-furan-2-yl)-1H-benzo[d]imidazol-1-olFuran C5
Friedel-Crafts Acylation Ac₂O / SnCl₄2-(5-Acetyl-furan-2-yl)-1H-benzo[d]imidazol-1-olFuran C5

Nucleophilic Addition and Substitution Reactions at Reactive Centers

Nucleophilic substitution on the unsubstituted furan and benzimidazole rings is generally difficult due to their electron-rich nature. Such reactions typically require the presence of a good leaving group and/or strong activation by electron-withdrawing substituents. For this compound, there are no inherent activating groups for nucleophilic attack.

However, the C2 position of the benzimidazole ring can become susceptible to nucleophilic attack if the ring is first quaternized at N1 and N3. More relevantly, nucleophilic substitution can occur at the C2 position if a suitable leaving group is present. For instance, in 2-chlorobenzimidazoles, the chloride can be displaced by nucleophiles. rsc.orgrsc.org While the title compound does not possess such a leaving group, this reactivity pattern is important for synthetic derivatives. Nucleophilic attack on the furan ring is even less favorable and would require harsh conditions or significant activation.

Oxidation-Reduction Pathways and Redox Properties

The redox chemistry of the molecule is expected to be rich, with several potential sites for oxidation and reduction.

Oxidation: The N-hydroxy-imidazole moiety is a primary site for oxidation. Chemical or electrochemical oxidation is expected to generate a stable nitroxide radical. nih.gov This is a characteristic reaction of cyclic hydroxylamines. The furan ring is also sensitive to oxidation and can undergo ring-opening or participate in cycloaddition reactions, especially with strong oxidizing agents. nih.gov The benzimidazole ring is generally more stable to oxidation, but radical-driven degradation, for example by hydroxyl radicals, can occur. nih.govsemanticscholar.org

Reduction: The furan ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the furan ring to form a tetrahydrofuran derivative. A Brønsted acid-catalyzed reduction using silanes can yield 2,5-dihydrofurans or fully reduced tetrahydrofurans. acs.orgnih.gov The benzimidazole ring is more resistant to reduction, but under forcing conditions (e.g., high-pressure hydrogenation), the benzene ring can be saturated. The N-hydroxy group can also be reduced to the corresponding benzimidazole.

Table 3: Predicted Oxidation and Reduction Pathways

Reaction TypeReagent/ConditionPotential Product(s)Reactive Site
Oxidation PbO₂, Ag₂O2-(Furan-2-yl)-1H-benzo[d]imidazol-1-oxyl (Nitroxide radical)N1-OH
Reduction H₂/Pd, or Et₃SiH/TFA2-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-olFuran Ring
Reduction Zn/AcOH2-(Furan-2-yl)-1H-benzo[d]imidazoleN1-OH

Photochemical Reactivity, Degradation, and Stability Studies

Heterocyclic compounds containing furan and benzimidazole moieties are often photochemically active. Benzimidazole derivatives, in particular, are known to be photosensitive, especially in solution, and can undergo degradation upon exposure to UV light. nih.govresearchgate.netresearchgate.net The degradation pathways can involve cleavage of substituent groups or rearrangement of the heterocyclic core.

Furan itself has a complex photochemistry that can lead to isomerization to Dewar furan or cyclopropenyl derivatives. netsci-journal.com In the context of the larger molecule, the furan ring could participate in photocycloaddition reactions or undergo photo-oxidation. The presence of the benzimidazole system, a known photosensitizer, could facilitate energy transfer and promote the photochemical degradation of the entire molecule. It is expected that the compound would show limited stability in solution when exposed to light, a critical consideration for its handling and storage. jst.go.jp

Thermal Decomposition Mechanisms and Kinetic Analysis

The thermal stability of the compound is determined by the strength of its covalent bonds. The N-O bond in the N-hydroxy group is expected to be one of the weaker bonds in the molecule and a likely initiation site for thermal decomposition. Studies on organic hydroxylamine (B1172632) derivatives show they can undergo exothermic decomposition at elevated temperatures. acs.org The initial step is often the homolytic cleavage of the N-O bond.

Decomposition of metal hydroxy compounds often proceeds via dehydroxylation, which could be a potential pathway here, leading to the elimination of water and the formation of a reactive intermediate. cdnsciencepub.comcdnsciencepub.com The furan and benzimidazole rings are relatively thermally stable, but at higher temperatures, they will also fragment. Benzimidazoles can exhibit high thermal stability, but this is highly dependent on their substituents. nih.gov

A full kinetic analysis of the decomposition would require experimental data from techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). dntb.gov.uamdpi.com These methods would allow for the determination of the activation energy and the reaction order of the decomposition process, providing quantitative insights into the compound's thermal stability.

Structure Reactivity and Structure Function Relationship Studies of 2 Furan 2 Yl 1h Benzo D Imidazol 1 Ol Derivatives

Impact of Structural Modifications and Substituent Effects on Electronic Structure and Reactivity

The electronic character and, consequently, the reactivity of 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol derivatives are highly sensitive to structural modifications. The introduction of various substituents onto either the benzimidazole (B57391) or furan (B31954) rings can profoundly alter the molecule's electron density distribution, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. These changes directly impact the compound's susceptibility to electrophilic or nucleophilic attack, its coordination properties, and its reaction pathways.

Electron-donating groups (EDGs), such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups, when attached to the benzimidazole ring, increase the electron density of the aromatic system. This enhancement of electron density generally makes the benzimidazole core more susceptible to electrophilic substitution and can influence the basicity of the nitrogen atoms. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halo (-X) groups decrease the electron density of the benzimidazole ring system. A nitro group, for instance, has a pronounced electron-withdrawing effect that can impact the mode of interaction with biological macromolecules. nih.gov

Similarly, substitutions on the furan ring modulate the electronic properties of the entire molecule. The oxygen atom in the furan ring is inherently electron-withdrawing, which can deactivate C-H bonds for certain reactions. nih.gov The addition of further EWGs on the furan ring would amplify this effect, while EDGs would counteract it, thereby tuning the reactivity of the furan moiety itself and influencing the electronic communication between the two heterocyclic rings. The N-hydroxyl group on the imidazole (B134444) part of the structure is a key feature, introducing a potential site for redox chemistry and hydrogen bonding that is also electronically influenced by substituents elsewhere in the molecule.

Table 1: Predicted Effects of Substituents on the Electronic Properties and Reactivity of the this compound Scaffold

Position of Substitution Substituent Type Predicted Effect on Electronic Structure Predicted Impact on Reactivity
Benzimidazole Ring (Positions 4, 5, 6, 7) Electron-Donating (e.g., -OCH₃, -CH₃) Increases electron density on the benzimidazole core; Raises HOMO energy level. Enhances susceptibility to electrophilic attack; Increases basicity of imidazole nitrogens.
Benzimidazole Ring (Positions 4, 5, 6, 7) Electron-Withdrawing (e.g., -NO₂, -Cl) Decreases electron density on the benzimidazole core; Lowers LUMO energy level. Reduces susceptibility to electrophilic attack; Prone to nucleophilic aromatic substitution.
Furan Ring (Positions 3, 4, 5) Electron-Donating (e.g., -CH₃) Increases electron density on the furan ring. May increase reactivity in electrophilic substitution on the furan ring.
Furan Ring (Positions 3, 4, 5) Electron-Withdrawing (e.g., -NO₂) Decreases electron density on the furan ring. Decreases reactivity in electrophilic substitution; may alter interaction with biological targets. nih.gov

Correlation of Molecular Descriptors with Reaction Pathways and Chemical Functionality

To quantify the effects of structural changes and predict the behavior of derivatives, a range of molecular descriptors are employed. These descriptors are numerical values derived from the chemical structure that represent various physicochemical properties, including steric, electronic, and lipophilic characteristics. By correlating these descriptors with experimentally observed reaction outcomes or functional activities, it is possible to build models that explain and predict the behavior of this compound derivatives.

Key molecular descriptors for this class of compounds include:

Electronic Descriptors: Parameters such as Hammett constants (σ), dipole moment (μ), and calculated HOMO/LUMO energies provide insight into the electronic effects of substituents. For example, the field effect of substituents can be a critical determinant of biological activity. nih.gov

Lipophilicity Descriptors: The partition coefficient (logP) is a crucial measure of a molecule's hydrophobicity, which influences its solubility, membrane permeability, and interactions with biological targets.

Steric/Topological Descriptors: Descriptors like Molar Refractivity (MR), molecular weight (MW), and connectivity indices (e.g., ²χ) quantify the size, bulk, and shape of the molecule. The size of substituents can significantly impact the activity of benzimidazole derivatives. nih.gov

For instance, in a series of benzimidazole derivatives, descriptors representing molecular polarity, symmetry, and size have been identified to explain variability in properties like metabolic stability. By analyzing these correlations, researchers can understand which structural features are most influential. A higher logP value might correlate with better membrane transport but could also lead to lower aqueous solubility, while specific electronic features might be necessary for a desired reaction pathway to proceed efficiently.

Table 2: Key Molecular Descriptors and Their Relevance for this compound Derivatives

Descriptor Class Example Descriptor Property Represented Relevance to Reactivity and Functionality
Electronic Dipole Moment (μ) Molecular polarity and charge distribution. Influences intermolecular interactions, solubility, and binding affinity. bohrium.com
Electronic HOMO/LUMO Energies Electron-donating/accepting ability; electronic transition energy. Predicts reactivity in redox reactions and charge-transfer complex formation.
Lipophilic LogP (Octanol-Water Partition Coefficient) Hydrophobicity/Lipophilicity. Affects solubility, membrane permeability, and non-specific binding. bohrium.com
Steric Molar Refractivity (MR) Molecular volume and polarizability. Relates to steric hindrance at reaction centers and van der Waals interactions in binding pockets. nih.gov
Topological Second-order Molecular Connectivity Index (²χ) Degree of branching and molecular shape. Correlates with physical properties and can be important for fitting into specific binding sites. bohrium.com

Rational Design Principles for Modulating Compound Properties and Performance

The rational design of novel this compound derivatives with optimized properties relies on the principles established through structure-activity and structure-property relationship studies. The benzimidazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a core structure capable of binding to multiple biological targets, making it a valuable starting point for drug design. nih.govsrrjournals.com

Key design principles include:

Substituent-Based Modification: Systematically altering the substituents on the benzimidazole and furan rings to probe the steric and electronic requirements for a desired function. This involves adding a variety of EDGs and EWGs at different positions to build a comprehensive understanding of the structure-activity landscape.

Conformational Control: Introducing bulky groups or fusing additional rings to the scaffold can restrict conformational flexibility. This can lock the molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a specific target.

Through these iterative design-synthesis-testing cycles, guided by the correlation of molecular properties with activity, it is possible to systematically enhance the performance of these compounds for specific applications, whether as catalysts, materials, or therapeutic agents.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) and their biological counterpart, Quantitative Structure-Activity Relationships (QSAR), are powerful computational tools for formalizing the connection between chemical structure and a compound's reactivity or function. These methods use statistical techniques, such as multiple linear regression (MLR), to build mathematical models that correlate molecular descriptors (the independent variables) with an observed property (the dependent variable). nih.gov

A general QSAR/QSRR model can be represented by the equation: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ Where D₁, D₂, ... Dₙ are the values of the molecular descriptors, and c₁, c₂, ... cₙ are the regression coefficients that indicate the weight or importance of each descriptor.

For a series of this compound derivatives, a QSRR study might aim to predict their reaction rate in a specific chemical transformation, while a QSAR study could predict their inhibitory activity against a particular enzyme. For example, QSAR studies on benzimidazole derivatives have shown that antimicrobial activity can be described by models incorporating descriptors for dipole moment (μ), lipophilicity (logP), and molecular connectivity (²χ). bohrium.com

These predictive models are invaluable in the rational design process. Once a statistically robust model is developed and validated, it can be used to:

Predict the activity or reactivity of virtual, not-yet-synthesized compounds.

Prioritize synthetic targets, focusing on derivatives predicted to have the most desirable properties.

Provide mechanistic insights by identifying the key physicochemical properties that govern the activity of the molecular series.

The ultimate goal is to accelerate the discovery process by reducing the amount of trial-and-error synthesis and testing, allowing for a more focused and efficient exploration of the chemical space around the this compound scaffold.

Table 3: Illustrative Data for a Hypothetical QSAR Model of this compound Derivatives

Compound ID Substituent (R) at Position 5 LogP Dipole Moment (μ, Debye) Molecular Weight (g/mol) pIC₅₀ (Observed Activity)
1 -H 2.15 3.4 214.22 5.30
2 -Cl 2.86 4.1 248.66 5.95
3 -CH₃ 2.65 3.2 228.25 5.60
4 -NO₂ 2.20 6.8 259.22 6.50
5 -OCH₃ 2.10 3.9 244.25 5.85

Future Perspectives and Emerging Research Avenues for 2 Furan 2 Yl 1h Benzo D Imidazol 1 Ol

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives is a well-established area of organic chemistry, but the demand for more sustainable and efficient processes continues to drive innovation. mdpi.com Traditional methods often require harsh conditions, such as the condensation of o-phenylenediamine (B120857) with carboxylic acids using strong acids like polyphosphoric or hydrochloric acid. nih.gov Future research will likely focus on overcoming these limitations for the synthesis of 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol and its analogues.

Key emerging trends include:

Green Chemistry Approaches: There is a significant push towards developing eco-friendly synthetic protocols. This includes the use of greener solvents, such as glycerol (B35011), and moving away from toxic reagents. nih.gov The application of nano-catalysts, like Zinc Oxide Nanoparticles (ZnO-NPs), has been shown to improve yields, shorten reaction times, and allow for catalyst recycling in the synthesis of similar benzimidazole derivatives. semanticscholar.org

Multi-Component Reactions (MCRs): MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules like furan-imidazole derivatives in a single step from multiple starting materials. nih.govresearchgate.net These reactions are highly efficient and atom-economical. nih.gov Future work could focus on designing a one-pot synthesis for this compound, which would streamline its production.

Catalytic Innovations: The use of novel catalysts is a promising avenue. For instance, lanthanide triflates have been successfully used as Lewis acid catalysts for benzimidazole synthesis. mdpi.com Exploring a range of metallic and organocatalysts could lead to milder reaction conditions and higher selectivity for the target compound.

Synthetic ApproachPotential Advantages for this compound
Nano-catalyzed Synthesis Higher yields, reduced reaction times, catalyst recyclability, environmentally friendly. semanticscholar.org
Multi-Component Reactions Increased efficiency, operational simplicity, atom economy, rapid assembly of the core structure. nih.gov
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, cleaner reaction profiles. mdpi.com

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. For this compound, advanced computational models can accelerate its development by predicting its behavior and potential applications before committing to resource-intensive lab work.

Future directions in this area include:

Density Functional Theory (DFT) Studies: DFT is widely used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. researchgate.netresearchgate.net For the target molecule, DFT calculations can predict its stability, reactivity, and spectral characteristics (IR, NMR). semanticscholar.orgresearchgate.net These theoretical calculations can then be compared with experimental data to validate the structural characterization. researchgate.net

Molecular Docking and Simulation: While dosage and safety are outside the scope, molecular docking can be used in material science to predict how the molecule might interact with host materials or surfaces. For example, simulations can model the binding of the compound to a polymer matrix or a metal surface, which is crucial for developing new hybrid materials.

Predictive ADMET and Physicochemical Properties: In-silico tools are used to predict properties like Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov While primarily for drug discovery, these models also predict fundamental physicochemical properties (solubility, lipophilicity) that are critical for material science applications, such as formulating dyes or coatings.

Frontier Molecular Orbital Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and charge transfer properties of a molecule. nih.govresearchgate.net The HOMO-LUMO energy gap is a key parameter for evaluating the potential of this compound in optoelectronic applications. researchgate.net

Computational MethodPredicted Properties for this compound
Density Functional Theory (DFT) Optimized geometry, electronic structure, spectroscopic signatures, reactivity descriptors. researchgate.netresearchgate.net
HOMO-LUMO Analysis Electronic transition properties, charge transfer capabilities, chemical stability. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Identification of electron-rich and electron-deficient regions, prediction of intermolecular interactions. nih.gov

Expansion into Underexplored Material Science and Functional Applications

The benzimidazole scaffold is known for its utility in material science, and the inclusion of a furan (B31954) ring can further tune its electronic and photophysical properties. researchgate.net Research into 2-(furan-2-yl)benzimidazole derivatives has highlighted their potential as organic luminophores and in optoelectronics. researchgate.net The future for this compound lies in exploring these and other novel material applications.

Potential areas for expansion:

Organic Light-Emitting Diodes (OLEDs): Many heterocyclic compounds are investigated for their electroluminescent properties. Future studies could assess the fluorescence and phosphorescence of the target compound to determine its suitability as an emitter or host material in OLED devices.

Chemosensors: The benzimidazole core can be functionalized to act as a fluorescent or colorimetric sensor for detecting specific ions or molecules. The furan and hydroxyl groups on this compound could serve as binding sites, and changes in its photophysical properties upon binding could be exploited for sensing applications.

Nonlinear Optical (NLO) Materials: Computational studies on related compounds have analyzed properties like polarizability and hyperpolarizability, which are relevant to NLO applications. researchgate.net Future research could investigate whether this compound possesses significant NLO properties for use in technologies like optical switching and frequency conversion.

Integration with Nanotechnology and Hybrid Material Systems for Enhanced Functionality

The synergy between organic molecules and nanomaterials can lead to hybrid systems with emergent properties and enhanced performance. Integrating this compound with nanotechnology opens up a wide array of advanced applications.

Emerging research avenues include:

Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles (e.g., gold, silica (B1680970), quantum dots). This can improve the dispersibility of the nanoparticles in specific solvents or polymer matrices and imbue them with the unique optical or electronic properties of the organic molecule.

Hybrid Polymer-Molecule Systems: Incorporating this compound into polymer matrices could lead to the development of new functional materials. For example, it could be blended into transparent polymers to create luminescent films, optical filters, or materials with enhanced UV-blocking capabilities.

Molecular Electronics: The defined structure of the molecule makes it a candidate for investigation in molecular-scale electronics. Research could explore its ability to conduct charge and how its conductivity could be modulated, potentially for use in molecular wires or switches when assembled on a substrate.

Q & A

Basic Synthesis: What are the optimal one-pot synthesis methods for 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via one-pot condensation of o-phenylenediamine with furan-2-carbaldehyde under mild conditions. Catalysts like lanthanum chloride (LaCl₃) or nano-SiO₂ significantly enhance reaction efficiency. For example, LaCl₃-catalyzed reactions achieve yields >85% at 80°C in ethanol , while nano-SiO₂ provides a sustainable alternative with comparable yields and reduced reaction time . Key variables include solvent choice (DMSO or ethanol), temperature (60–100°C), and catalyst loading (5–10 mol%). Optimization studies suggest that excess aldehyde (1.2–1.5 equiv) minimizes side products like unsubstituted benzimidazoles .

Basic Characterization: How can NMR and melting point data resolve structural ambiguities in benzimidazole derivatives?

Methodological Answer:
1H and 13C NMR are critical for confirming substitution patterns. For this compound:

  • 1H NMR (DMSO-d₆): A singlet at δ 12.90 ppm confirms the NH proton. Furan protons appear as doublets at δ 6.72–7.94 ppm, while benzimidazole aromatic protons resonate at δ 7.16–7.62 ppm .
  • 13C NMR: The furan C-2 carbon appears at δ 143.6 ppm, and the benzimidazole C-2 (attached to furan) at δ 145.5 ppm .
    Melting points vary slightly between studies (285–296°C), reflecting purity differences; recrystallization in ethanol/DMSO improves consistency .

Advanced Synthesis: How does the choice of catalyst impact regioselectivity in substituted benzimidazole synthesis?

Methodological Answer:
Catalysts like LaCl₃ favor the formation of 2-substituted benzimidazoles by stabilizing the imine intermediate via Lewis acid coordination. In contrast, Brønsted acids (e.g., HCl) may promote competing pathways, leading to 1-substituted isomers. Nano-SiO₂’s surface acidity enhances electrophilic substitution at the benzimidazole C-2 position, achieving >90% regioselectivity . Kinetic studies (monitored via LCMS) show that LaCl₃ reduces activation energy by 15–20 kJ/mol compared to uncatalyzed reactions .

Data Contradictions: How can researchers address discrepancies in reported melting points and spectral data?

Methodological Answer:
Discrepancies arise from:

  • Purity: Impurities (e.g., unreacted o-phenylenediamine) lower melting points. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) improves purity .
  • Tautomerism: The compound may exist as a tautomeric mixture (e.g., 1H- vs. 3H-benzimidazole forms), altering spectral peaks. DFT calculations (B3LYP/6-311+G**) can predict dominant tautomers .
  • Instrumentation: High-field NMR (≥400 MHz) resolves overlapping signals better than lower-field instruments .

Biological Activity: What experimental designs are used to evaluate antimicrobial activity of benzimidazole derivatives?

Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity (MIC 2–8 µg/mL) .
  • Mechanistic Studies: Fluorescence quenching assays reveal DNA gyrase inhibition, while molecular docking (AutoDock Vina) identifies binding to the gyrase ATPase domain .

Advanced Computational Modeling: How can docking studies predict the P2Y6 receptor antagonism of furan-benzimidazole derivatives?

Methodological Answer:

  • Template Selection: Use cryo-EM structures of P2Y1R (PDB: 6RZ4) for homology modeling of P2Y6R .
  • Docking Protocols:
    • Prepare ligands with Open Babel (GAFF2 charges).
    • Grid box centered on orthosteric site (coordinates: x=10.2, y=−5.6, z=15.8).
    • Glide SP scoring identifies key interactions: furan O with Tyr²⁹⁶ and benzimidazole NH with Asp¹⁰⁷ .
  • MD Simulations (NAMD, 100 ns): Validate binding stability (RMSD <2 Å) .

Structural Analysis: What crystallographic strategies resolve challenges in benzimidazole structure determination?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ=0.71073 Å) at 100 K. For twinned crystals, employ HKL-3000 to process multi-component data .
  • Refinement (SHELXL):
    • Apply TWIN/BASF commands for twin-law correction.
    • Restrain aromatic rings (AFIX 66) and hydrogen bonds (DFIX) .
  • Validation: Check Rint (<5%) and Flack parameter (|x| <0.1) using OLEX2 .

Pharmacological Potential: How can SAR studies optimize the anti-inflammatory activity of benzimidazole derivatives?

Methodological Answer:

  • Library Design: Introduce substituents at N-1 (e.g., aryl groups) and C-2 (e.g., thioether chains) .
  • In Vitro Assays: Measure COX-2 inhibition (ELISA) and IL-6 suppression (RT-PCR).
  • Key Findings:
    • 2-(Thiophen-2-yl) derivatives show 70% COX-2 inhibition at 10 µM .
    • Electron-donating groups (e.g., -OCH₃) enhance solubility but reduce binding affinity .

Advanced Mechanistic Studies: How do radical scavenging assays elucidate reaction pathways in benzimidazole synthesis?

Methodological Answer:

  • EPR Spectroscopy: Detect TEMPO-trapped radicals during LaCl₃-catalyzed reactions, confirming a single-electron transfer (SET) mechanism .
  • Kinetic Isotope Effects (KIE): kH/kD = 1.8 for deuterated furan-2-carbaldehyde, suggesting rate-limiting C-H activation .

Crystallography Challenges: How to handle poor diffraction in benzimidazole derivatives?

Methodological Answer:

  • Crystal Growth: Use vapor diffusion (ether/pentane) or microseeding.
  • Data Processing:
    • Apply SCALE3 in SHELXL for absorption correction.
    • Use SQUEEZE (Platon) to model disordered solvent .
  • Alternative Techniques: MicroED (electron diffraction) for nanocrystals (<10 µm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.